molecular formula C9H12N2O4S B1443796 Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate CAS No. 1394941-05-9

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate

Cat. No.: B1443796
CAS No.: 1394941-05-9
M. Wt: 244.27 g/mol
InChI Key: GFAFBQYAAXYHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate (CAS 1394941-05-9) is a high-purity chemical building block belonging to the 2-aminothiazole class of heterocyclic compounds, a scaffold renowned for its significant potential in medicinal chemistry and anticancer drug discovery . Researchers value this compound for its role as a versatile synthon in the design and synthesis of novel bioactive molecules, particularly due to the reactivity of the thiazole ring which allows for various donor-acceptor and nucleophilic reactions . The 2-aminothiazole core is a fundamental structural component in several clinically applied and investigational anticancer agents, such as the tyrosine kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, which underlines the high research value of this chemical space . This specific derivative, with its ethoxycarbonylamino and ester functional groups, is a promising precursor for generating compound libraries aimed at investigating potent and selective inhibitory activity against a wide spectrum of human cancerous cell lines, including breast, leukemia, lung, colon, and prostate cancers . The compound should be stored in a dark place, sealed in dry, at room temperature to maintain stability . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

ethyl 5-(ethoxycarbonylamino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-3-14-8(12)6-7(16-5-10-6)11-9(13)15-4-2/h5H,3-4H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAFBQYAAXYHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=N1)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856128
Record name Ethyl 5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394941-05-9
Record name Ethyl 5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Thiourea with Ethyl 2-Chloroacetoacetate

A patented method describes the preparation of ethyl 2-amino-4-methylthiazole-5-carboxylate, a close analogue, which informs the synthesis of ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate due to structural similarity. The process involves:

Step Procedure Details
1 Prepare 10–35% ethyl acetate solution in ethanol as solvent; add thiourea and sodium carbonate (weight ratio sodium carbonate to ethyl 2-chloroacetoacetate: 0.01–0.1).
2 Warm to 40–55 °C; add ethyl 2-chloroacetoacetate dropwise over 20–30 minutes.
3 Heat to 60–70 °C and maintain for 5–5.5 hours for cyclization.
4 Remove most solvent by distillation; cool and filter the reaction mixture.
5 Add filtrate to water; adjust pH to 9–10 with caustic soda; stir for 0.5 hours.
6 Filter and vacuum dry to obtain the thiazole product with >98% yield and melting point 172–173 °C.

This method benefits from mild reaction temperatures and short reaction times, producing high purity product suitable for further functionalization.

Reflux of Ethyl Bromopyruvate with Thiourea

A research article reports the synthesis of ethyl 2-aminothiazole-4-carboxylate derivatives, which are structurally related to the target compound. The general procedure is:

Step Procedure Details
1 Reflux ethyl bromopyruvate (2 mol equiv) with thiourea (3 mol equiv) in ethanol (99.9%) for 24 hours.
2 Monitor reaction by Thin Layer Chromatography (TLC).
3 After completion, cool mixture, concentrate, and pour into ice-cold water.
4 Basify to pH 10 with 2 M NaOH to precipitate the product.
5 Recrystallize from ethanol to purify.

Yield reported is approximately 70% with melting point 175–177 °C. This method is straightforward but requires longer reflux times and careful pH control.

Functionalization via Reaction with Aldehydes or Ketones

For derivatives including the ethoxycarbonylamino group, ethyl 2-aminothiazole-4-carboxylate can be reacted with aldehydes or ketones in ethanol with catalytic acetic acid under reflux for 12 hours to form Schiff bases or related derivatives. This step can be adapted to introduce the ethoxycarbonylamino substituent at position 5.

Comparative Analysis of Preparation Methods

Method Starting Materials Solvent Temperature Reaction Time Yield (%) Purification Notes
Thiourea + Ethyl 2-chloroacetoacetate (Patented) Thiourea, Ethyl 2-chloroacetoacetate, Sodium carbonate Ethanol + Ethyl acetate 40–70 °C 5–5.5 h >98% Filtration, Vacuum drying Mild conditions, high yield, scalable
Thiourea + Ethyl bromopyruvate (Research) Thiourea, Ethyl bromopyruvate Ethanol (99.9%) Reflux (~78 °C) 24 h ~70% Recrystallization Longer time, moderate yield
Aminothiazole + Aldehyde/Ketone (Derivative formation) Ethyl 2-aminothiazole-4-carboxylate, Aldehyde/Ketone Absolute ethanol + Acetic acid Reflux 12 h Variable Crystallization For functional group introduction

Detailed Reaction Conditions and Optimization Notes

  • Solvent Choice: Ethanol is the preferred solvent for its polarity and ability to dissolve both organic and inorganic reactants. Ethyl acetate is sometimes added to modulate solvent polarity and reaction kinetics.
  • Temperature Control: Initial cyclization occurs efficiently at 40–55 °C, with subsequent heating at 60–70 °C to complete the reaction. Higher temperatures risk decomposition or side reactions.
  • pH Adjustment: Post-reaction basification to pH 9–10 is critical for precipitating the product and removing impurities.
  • Reaction Monitoring: TLC is used to monitor progress, particularly in longer reflux reactions.
  • Purification: Vacuum drying after filtration is effective for the patented method; recrystallization from ethanol is standard for research-scale synthesis.
  • Yield Considerations: The patented method achieves yields above 98%, suitable for industrial application, while research methods yield around 70%, indicating room for optimization.

Summary Table of Key Reaction Parameters

Parameter Patented Method (Ethyl 2-chloroacetoacetate) Research Method (Ethyl bromopyruvate)
Solvent Ethanol + Ethyl acetate (10–35%) Ethanol (99.9%)
Base Sodium carbonate (0.01–0.1 weight ratio) None specified
Temperature 40–70 °C (stepwise) Reflux (~78 °C)
Reaction Time 5–5.5 h 24 h
pH for Precipitation 9–10 (NaOH) 10 (2 M NaOH)
Yield >98% ~70%
Purification Filtration + vacuum drying Recrystallization

Research Findings and Practical Considerations

  • The patented method offers a highly efficient and scalable route with excellent yields and mild conditions, making it suitable for industrial production.
  • The research method, while simpler in terms of reagents, requires longer reaction times and results in lower yields, which may limit its practical application.
  • Functionalization to introduce the ethoxycarbonylamino group can be achieved post-thiazole formation via reaction with aldehydes or related reagents under acidic reflux conditions.
  • Control of pH and temperature is critical to optimize yield and purity.
  • Purification techniques such as recrystallization and vacuum drying are effective for obtaining analytically pure product.

Chemical Reactions Analysis

Amide Coupling Reactions

The ethoxycarbonylamino group facilitates amide bond formation via coupling agents. For example:

  • HATU-mediated coupling : Reacted with primary amines (e.g., propylamine) in DMF using HATU and DIPEA to yield derivatives with >80% conversion .

  • EDC/HOBt activation : Coupled with β-alanine derivatives under heating (50°C) to generate peptidomimetics .

Substrate Coupling Agent Conditions Yield Application
PropylamineHATU/DIPEADMF, rt, 16 h81–97% HSET inhibitor synthesis
β-Alanine derivativesEDC·HCl/HOBtDMF, 50°C, overnight80–95% Peptide-like analogs

Cross-Coupling Reactions

The thiazole ring participates in metal-catalyzed cross-couplings:

  • Suzuki–Miyaura coupling : Brominated derivatives (e.g., 5-bromo-thiazole) react with arylboronic acids (e.g., 4-fluorophenylboronic acid) under Pd catalysis to form biaryl structures with anticancer activity .

Reaction Type Catalyst Conditions Product Activity
Suzuki couplingPd(PPh₃)₄EtOH/H₂O, 80°C, 12 hKPNB1 inhibition (IC₅₀: 2 µM)

Nucleophilic Substitutions

The ester group undergoes hydrolysis and substitution:

  • Saponification : Treated with NaOH in MeOH/H₂O (55°C) to yield carboxylic acid derivatives for further functionalization .

  • Grignard reactions : The thiazole’s C2 position reacts with Grignard reagents (e.g., iPrMgCl·LiCl) to introduce formyl groups, enabling subsequent oxidations .

Reaction Reagents Conditions Product
Ester hydrolysisNaOH, MeOH/H₂O55°C, 1 hCarboxylic acid intermediate
FormylationiPrMgCl·LiCl, N-formylmorpholineTHF, −78°C2-Formyl-thiazole derivative

Cyclization and Heterocycle Formation

The compound acts as a precursor for fused heterocycles:

  • Thiazolidinone formation : Condensation with thioglycolic acid yields thiazolidinone derivatives (e.g., 43 ) with antiproliferative effects .

  • Imidazo[2,1-b]thiazoles : Reaction with 2-aminobenzothiazole produces fused rings (e.g., 71 ) active against HepG2 cells .

Cyclization Partner Conditions Biological Activity
Thioglycolic acidEtOH, reflux, 6 hAnticancer (HepG2 IC₅₀: 8 µM)
2-AminobenzothiazoleEtOH, 80°C, 4 hCytotoxicity (VERO IC₅₀: 12 µM)

Functional Group Transformations

  • TCO probe synthesis : The amino group reacts with trans-cyclooctene (TCO) derivatives via IEDDA reactions, achieving >84% conversion in 5 min for bioorthogonal tagging .

  • Schiff base formation : Condensation with aldehydes (e.g., 4-fluorobenzaldehyde) generates hydrazone-linked analogs with enhanced solubility .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in developing kinase inhibitors and anticancer agents. Future research may explore its use in click chemistry or PROTAC synthesis.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate has the molecular formula C9H12N2O4S and a molecular weight of approximately 244.27 g/mol. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, contributing to its unique reactivity and solubility profiles.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit antimicrobial properties. For instance, related compounds have been shown to inhibit bacterial growth, making them candidates for antibiotic development .
  • Antioxidant Properties : The compound has demonstrated antioxidant activity by inhibiting radical formation, which is crucial for developing treatments against oxidative stress-related diseases.

Cancer Research

The thiazole scaffold has been linked to promising anticancer activities. Studies have shown that derivatives similar to this compound can exhibit cytotoxic effects against various cancer cell lines, including melanoma and pancreatic cancer. For example, certain derivatives were evaluated for their ability to inhibit tumor growth in xenograft models, showcasing their therapeutic potential .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Novel Derivatives : this compound can be transformed into various thiazole-based compounds with diverse biological activities through nucleophilic substitution reactions and other transformations.

Case Study: Anticancer Activity Evaluation

In a study published in Nature Reviews, researchers synthesized several thiazole derivatives based on the this compound scaffold. These compounds were screened against multiple human tumor cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity with minimal toxicity to normal cells, highlighting their potential as anticancer agents .

Case Study: Antioxidant Activity Assessment

A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antioxidant activity by inhibiting ABTS radical formation. This property suggests its potential use in formulations aimed at reducing oxidative stress and related pathologies.

Mechanism of Action

The mechanism of action of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

a) Ethyl 5-aminothiazole-4-carboxylate
  • Structure: Position 5 bears a primary amino group (-NH₂) instead of ethoxycarbonylamino.
  • Synthesis : Prepared via Strecker addition–cyclization of thioamides with ethyl glyoxylate .
  • Key Differences : The absence of the ethoxycarbonyl group reduces steric hindrance and increases nucleophilicity at position 4. This compound serves as a precursor for further derivatization .
b) Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiazole-4-carboxylate
  • Structure : Position 5 substituted with a 2,5-dimethylpyrrole group .
  • However, this substitution may reduce solubility in polar solvents compared to the ethoxycarbonylamino group .

Substituent Variations at Position 2

a) Methyl 5-(substituted)-2-(3-phenylureido)thiazole-4-carboxylate
  • Structure : Position 2 modified with a 3-phenylureido group .
  • Key Differences: The ureido group enhances hydrogen-bonding capacity, making it effective for targeting enzymes like carbonic anhydrase-III. This contrasts with the ethoxycarbonylamino group, which offers a balance of moderate polarity and steric bulk .
b) Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate
  • Structure : Position 2 substituted with a 4-pyridinyl group .
  • This substitution pattern diverges significantly from the ethoxycarbonylamino group’s electronic profile .

Substituent Variations at Position 4

a) Ethyl 2-amino-4-methylthiazole-5-carboxylate
  • Structure : Position 4 bears a methyl group instead of an ethyl ester.
b) Ethyl 4-((1,3-dioxoisoindolin-2-yl)methyl)-2-(phenylamino)thiazole-5-carboxylate
  • Structure : Position 4 substituted with a dioxoisoindolinylmethyl group .
  • Key Differences : The bulky isoindolinyl group may hinder enzymatic degradation but reduce solubility. This contrasts with the simpler ethyl ester in the parent compound .

Structural and Functional Implications

Electronic Effects

  • Electron-Withdrawing Groups : Compounds like ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (position 2 substituted with CF₃-phenyl) exhibit enhanced stability due to electron-withdrawing effects but lower solubility .
  • Electron-Donating Groups: The ethoxycarbonylamino group in the parent compound provides moderate electron withdrawal, balancing stability and reactivity for nucleophilic substitutions .

Biological Activity

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on the latest research findings.

Chemical Structure and Properties

This compound is characterized by its thiazole ring, which is known for conferring various biological properties. The compound's structure can be represented as follows:

  • Molecular Formula : C₉H₁₁N₃O₄S
  • Molecular Weight : 233.26 g/mol

The thiazole moiety is crucial for its biological activity, influencing interactions with enzymes and receptors.

Pharmacokinetics

The pharmacokinetic profile indicates that this compound has high gastrointestinal absorption, although data on its ability to cross the blood-brain barrier remains unclear. Its lipophilicity values suggest a favorable distribution in biological systems, which is essential for its efficacy as a therapeutic agent.

Biochemical Interactions

The compound interacts with various enzymes and biomolecules, modulating their activity. Notably, it has been shown to inhibit specific enzymes, which can alter metabolic pathways and influence cellular processes such as growth and apoptosis.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains and fungi. For instance, thiazole derivatives similar to this compound have demonstrated activity against Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

Anticancer Potential

Research has highlighted the anticancer properties of thiazole derivatives, including this compound. The compound shows promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have reported varying IC50 values depending on the cancer cell line tested, indicating its selective cytotoxicity .

Cell Line IC50 (µM) Mechanism of Action
Human glioblastoma<30Induction of apoptosis
Human melanoma<20Cell cycle arrest
Breast cancer<25Inhibition of proliferation

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound had a minimum inhibitory concentration (MIC) against C. albicans at concentrations lower than traditional antifungals like fluconazole, indicating its potential as an alternative treatment .
  • Cytotoxicity in Cancer Models : In a controlled laboratory setting, the compound was tested against various cancer cell lines, showing significant cytotoxic effects at concentrations that did not affect normal cells. This selectivity highlights its therapeutic potential while minimizing side effects .

Metabolic Pathways

This compound participates in several metabolic pathways. It modulates key enzymes involved in metabolism, which can lead to altered metabolite levels and cellular responses. Understanding these pathways is critical for developing therapeutic strategies targeting metabolic diseases.

Q & A

Q. What are the established synthetic routes for Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate?

The compound is synthesized via cyclization reactions involving thiourea and α-chloroacetoacetate derivatives. For example:

  • Thiourea-based cyclization : Ethyl α-chloroacetoacetate reacts with thiourea under basic conditions to form the thiazole core. This method, adapted from analogous syntheses, yields halogenated intermediates (e.g., ethyl 2-chloro-4-methyl-5-thiazolecarboxylate) .
  • Strecker addition–cyclization : Thioamides react with ethyl glyoxylate and acetyl chloride to form imines, which undergo cyclization with sodium cyanide to produce 5-aminothiazole-4-carboxylates .
  • Esterification : Post-synthetic modifications, such as the Arndt-Eistert reaction with diazomethane, can extend the carbon chain .

Q. How is the structure of this compound validated experimentally?

  • Spectroscopic techniques :
    • IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester groups) .
    • ¹H/¹³C NMR confirms substituent positions (e.g., ethyl ester protons at δ 1.2–1.4 ppm and thiazole ring protons at δ 6.5–8.5 ppm) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., C–S bond lengths ~1.70–1.75 Å in the thiazole ring) .

Q. What are the common impurities or byproducts in its synthesis?

  • Halogenated intermediates : Residual ethyl 2-chloro-4-methyl-5-thiazolecarboxylate may persist if quenching is incomplete .
  • Cyclization byproducts : Incomplete Strecker reactions can yield open-chain imines or unreacted thioamides, detectable via HPLC or TLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps, reducing side reactions .
  • Temperature control : Low-temperature (−78 °C) lithiation (e.g., using n-butyllithium/TMEDA) minimizes decomposition in multi-step syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in imine formation .

Q. How does crystallographic data inform conformational stability?

  • Torsional angles : Key dihedral angles (e.g., C8–C7–C12–C11 = −2.00° in the crystal lattice) indicate restricted rotation, stabilizing the thiazole-ester framework .
  • Hydrogen bonding : Intra- or intermolecular H-bonds (e.g., N–H···O=C) contribute to packing efficiency and thermal stability .

Q. How to resolve contradictions in reported synthetic methodologies?

  • Case study : describes halogenation via thiourea, while uses a Strecker pathway. To reconcile:
    • Mechanistic analysis : Thiourea-based routes favor electrophilic substitution, whereas Strecker methods rely on nucleophilic cyanide addition.
    • Yield vs. scalability : Thiourea routes offer higher yields (~70–80%) but require halogen handling; Strecker methods are milder but may need cyanide safety protocols .

Q. What biological activities are associated with structurally related thiazole derivatives?

  • Anticancer potential : Analogues like ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate inhibit cancer cell proliferation via DNA intercalation or kinase inhibition .
  • Antimicrobial properties : Thiazole cores disrupt bacterial cell wall synthesis, with MIC values <10 µg/mL against Gram-positive strains .
  • Thrombosis modulation : Derivatives with nitro or cyano substituents show platelet aggregation inhibition (IC₅₀ ~5–20 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate
Reactant of Route 2
Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.